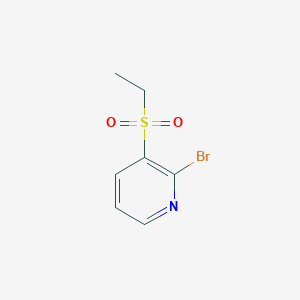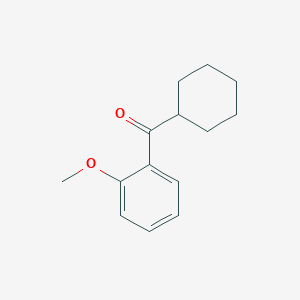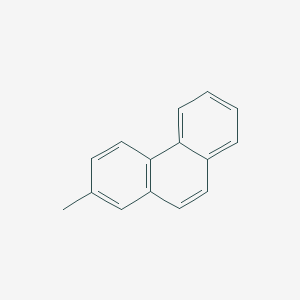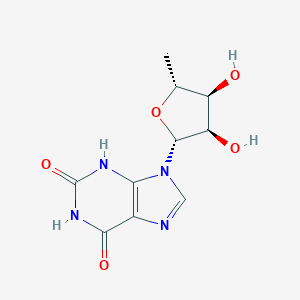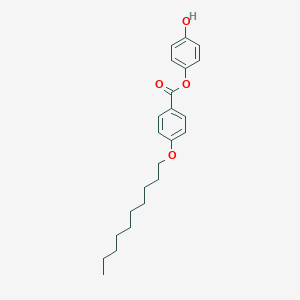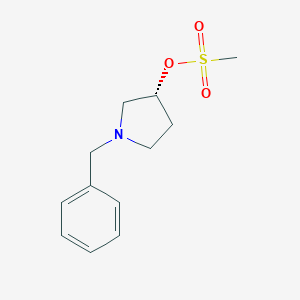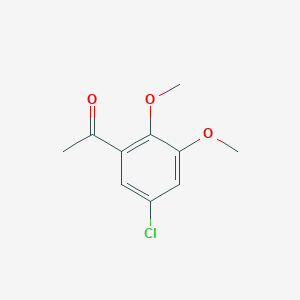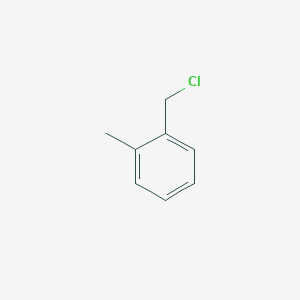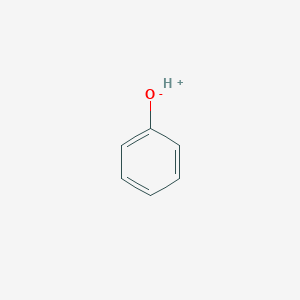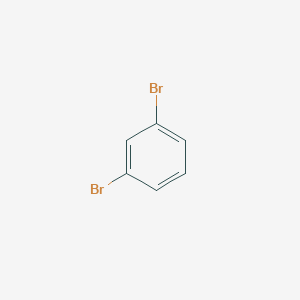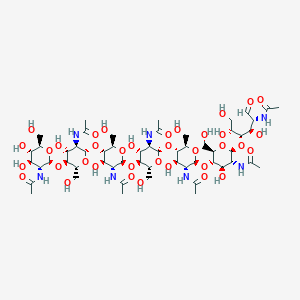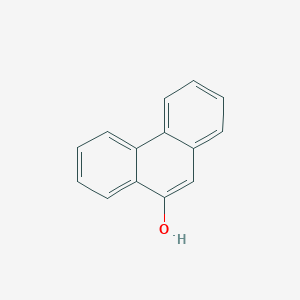
Phenanthren-9-ol
Overview
Description
Mechanism of Action
Target of Action
9-Phenanthrol is a specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel . TRPM4 is a calcium-activated non-selective cation channel that is functionally expressed by many cell types in the cardiovascular system .
Mode of Action
9-Phenanthrol interacts with the TRPM4 channels and inhibits their activity . This inhibition prevents the influx of sodium ions, which is a key process in various physiological functions .
Biochemical Pathways
The inhibition of TRPM4 by 9-Phenanthrol affects several biochemical pathways. It modulates smooth muscle contraction in bladder and cerebral arteries, affects spontaneous activity in neurons and in the heart, and reduces lipopolysaccharide-induced cell death .
Pharmacokinetics
It is known that the compound can be used in physiological studies and has potential clinical applications .
Result of Action
The inhibition of TRPM4 by 9-Phenanthrol has several molecular and cellular effects. It has been shown to exert a cardioprotective effect against ischemia in isolated rat hearts . It also reduces cerebral edema after traumatic brain injury . At the molecular level, 9-Phenanthrol significantly inhibits the protein expression of TRPM4 and MMP-9, alleviates the expression of apoptosis-related molecules and inflammatory cytokines, such as Bax, TNF-α and IL-6 .
Action Environment
The action of 9-Phenanthrol can be influenced by environmental factors. For example, it has been used to investigate C K-edge and O K-edge near-edge X-ray absorption fine structure (NEXAFS) spectra of single-wall carbon nanotubes . .
Biochemical Analysis
Biochemical Properties
9-Phenanthrol interacts with the TRPM4 channel, a calcium-activated non-selective cation channel . It inhibits the TRPM4 channel, preventing the pancreas from secreting insulin when stimulated by glucose .
Cellular Effects
9-Phenanthrol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit human TRPM4 currents when applied intracellularly and extracellularly . In contrast, for mouse TRPM4, 9-Phenanthrol perfusion led to opposite effects depending on the site of application .
Molecular Mechanism
The molecular mechanism of 9-Phenanthrol involves its interaction with the TRPM4 channel. It acts as an inhibitor of this channel, preventing the influx of calcium ions . This inhibition can prevent the pancreas from secreting insulin when stimulated by glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, 9-Phenanthrol has been observed to selectively inhibit a late phase of postinhibitory rebound and simultaneously enhance afterhyperpolarizing potentials .
Dosage Effects in Animal Models
In animal models, the effects of 9-Phenanthrol vary with different dosages . For instance, in mouse TRPM4, 9-Phenanthrol perfusion led to opposite effects depending on the site of application .
Metabolic Pathways
It has been suggested that 9-Phenanthrol may be involved in the oxidation of 9-phenanthrenol, giving an unprecedented ketal structure .
Transport and Distribution
It is known that 9-Phenanthrol can cross the plasma membrane .
Subcellular Localization
It is known that 9-Phenanthrol can cross the plasma membrane, suggesting that it may be localized within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrol typically involves the hydroxylation of phenanthrene. One common method includes the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) in an acidic medium to introduce the hydroxyl group at the 9-position of the phenanthrene ring . The reaction conditions often require careful control of temperature and pH to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of 9-Phenanthrol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Phenanthrol can undergo further oxidation to form quinones.
Reduction: It can be reduced to phenanthrene under specific conditions.
Substitution: The hydroxyl group in 9-Phenanthrol can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene.
Substitution: Phenanthrol esters or ethers.
Scientific Research Applications
Chemistry: 9-Phenanthrol is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, 9-Phenanthrol is employed to study the TRPM4 ion channel, which plays a role in various physiological processes including cardiac function and neuronal signaling .
Medicine: The compound is investigated for its potential therapeutic effects in protecting the heart from ischemia-reperfusion injury, a condition where tissue damage occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
Industry: In the industrial sector, 9-Phenanthrol may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Comparison with Similar Compounds
4-Chloro-3-ethylphenol: Another TRPM4 inhibitor but with different potency and selectivity.
5-Methoxy-2-methylindole: A compound with similar applications in ion channel research but targeting different channels.
Uniqueness: 9-Phenanthrol is unique due to its high selectivity and potency for the TRPM4 ion channel, making it a valuable tool in both basic and applied research .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIUEHLEXLYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047592 | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Phenanthrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
484-17-3 | |
| Record name | 9-Phenanthrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenanthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PHENANTHROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known target of 9-Phenanthrol?
A1: 9-Phenanthrol is widely recognized as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does 9-Phenanthrol affect TRPM4 channel activity?
A2: 9-Phenanthrol binds to TRPM4 channels, inhibiting their ability to conduct monovalent cations such as sodium (Na+) and potassium (K+). [, , , , , , , , , , ]
Q3: What are the downstream consequences of TRPM4 inhibition by 9-Phenanthrol in vascular smooth muscle?
A3: In vascular smooth muscle cells, 9-Phenanthrol-mediated TRPM4 inhibition leads to membrane hyperpolarization, reducing intracellular calcium levels, and ultimately causing vasodilatation. This effect has been observed in various blood vessels, including cerebral arteries, mesenteric arteries, and skeletal muscle arteries. [, , , ]
Q4: Does 9-Phenanthrol affect other ion channels besides TRPM4?
A4: While primarily known for its TRPM4 inhibitory activity, 9-Phenanthrol has been reported to affect other ion channels in a species-dependent manner. For example, it can inhibit certain potassium channels in canine ventricular myocytes and activate endothelial cell intermediate conductance calcium-activated potassium channels in rat mesenteric arteries. [, , ] Additionally, it can modulate mouse TRPM4 currents differently depending on the site of application. []
Q5: What is the molecular formula and weight of 9-Phenanthrol?
A5: The molecular formula of 9-Phenanthrol is C14H10O, and its molecular weight is 194.23 g/mol.
Q6: Is there any spectroscopic data available for 9-Phenanthrol?
A6: While specific spectroscopic data is not provided in the provided abstracts, typical characterization techniques for compounds like 9-Phenanthrol include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q7: Does 9-Phenanthrol exhibit any known catalytic properties?
A7: Based on the provided research, 9-Phenanthrol is primarily investigated for its pharmacological properties as a TRPM4 channel inhibitor. No catalytic properties or applications have been reported in these studies.
Q8: Have computational methods been employed to study 9-Phenanthrol?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction mechanism between 9-Phenanthrol and magnetic adsorbent materials for potential environmental remediation applications. These calculations provided insights into the bonding modes and the role of π-π interactions in the adsorption process. [, ]
Q9: How do structural modifications of 9-Phenanthrol impact its activity and selectivity?
A11: While detailed SAR studies are not presented in these abstracts, research comparing 9-Phenanthrol to other TRPM4 inhibitors like glibenclamide and CBA reveals variations in their inhibitory potency and selectivity for human versus mouse TRPM4. [, , ] This suggests that subtle changes in the chemical structure can significantly influence the pharmacological profile of 9-Phenanthrol analogs. For example, the Y256F mutant of TRPM4-HA showed resistance to 9-phenanthrol, suggesting that Y256 might be involved in the binding site for 9-phenanthrol. []
Q10: In what experimental models has the efficacy of 9-Phenanthrol been demonstrated?
A10: 9-Phenanthrol has shown efficacy in various experimental settings, including:
- Cell Culture: It inhibits glucose- and GLP-1-induced insulin secretion from rat islets of Langerhans, protects isolated rat hearts from ischemia-reperfusion injury, and affects endothelial cell viability, apoptosis, and migration. [, , ]
- Isolated Tissues: It reduces contractions in guinea pig detrusor smooth muscle, mouse prostate smooth muscle, and rat posterior cerebral arteries. [, , , , , , ]
- Animal Models: It alleviates cerebral edema after traumatic brain injury in rats and reduces myogenic tone in mouse cerebral arteries. [, ]
Q11: Are there known mechanisms of resistance to 9-Phenanthrol?
A16: While specific resistance mechanisms are not discussed in the provided abstracts, the observation that the Y256F mutant of TRPM4-HA exhibits resistance to 9-Phenanthrol suggests that mutations in the drug-binding site of TRPM4 could potentially confer resistance. []
Q12: What information is available about the toxicity profile of 9-Phenanthrol?
A12: The abstracts primarily focus on the pharmacological characterization of 9-Phenanthrol and do not provide detailed toxicological data.
Q13: Have specific drug delivery strategies been explored for 9-Phenanthrol?
A13: The provided abstracts do not discuss specific drug delivery strategies for 9-Phenanthrol.
Q14: Is there research on biomarkers associated with 9-Phenanthrol efficacy or adverse effects?
A14: The provided abstracts do not specifically address biomarkers related to 9-Phenanthrol.
Q15: What analytical methods have been employed to characterize and quantify 9-Phenanthrol?
A15: Various analytical techniques have been utilized in the research on 9-Phenanthrol, including:
- Electrophysiology: Patch-clamp techniques are extensively used to study the effects of 9-Phenanthrol on ion channel activity in various cell types. [, , , , , , , , , , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): This method is used to analyze urinary metabolites of polycyclic aromatic hydrocarbons, including 9-Phenanthrol, in coke oven workers. [, ]
- Western Blotting: Western blotting is employed to assess the expression levels of TRPM4 protein in various tissues and cell types. [, , , , , ]
- Immunohistochemistry and Immunocytochemistry: These techniques are used to visualize the localization of TRPM4 protein in cells and tissues. [, , , , ]
- Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of genes related to TRPM4 and other relevant pathways. []
- Fluorescence Microscopy and Flow Cytometry: These techniques are employed to assess cellular processes like apoptosis and cell cycle progression. [, ]
- Isometric Tension Recordings: This method is used to measure the contractile force of smooth muscle tissues in response to various stimuli, including 9-Phenanthrol. [, , , , , , ]
- Calcium Imaging: Calcium imaging techniques are used to monitor changes in intracellular calcium levels in response to 9-Phenanthrol and other treatments. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



